molecular formula C8H8BrN3 B2832852 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1781102-25-7

6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2832852
CAS No.: 1781102-25-7
M. Wt: 226.077
InChI Key: HOGKPEUPMSQGIA-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine (CAS 1781102-25-7) is a brominated heterocyclic compound with the molecular formula C8H8BrN3 and a molecular weight of 226.07 . This compound belongs to the 1H-pyrazolo[4,3-b]pyridine family, a class of fused bicyclic structures that are isomeric to the well-studied 1H-pyrazolo[3,4-b]pyridines . These scaffolds are of significant interest in scientific research due to their structural similarity to purine bases like adenine and guanine, making them privileged structures in medicinal chemistry . The core pyrazolopyridine structure is a versatile building block in drug discovery, with derivatives demonstrating a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antidepressant effects . The presence of the bromo substituent at the 6-position of this particular molecule provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . The methyl groups at the 1- and 3-positions lock the molecule in the 1H-tautomeric form, simplifying the synthetic strategy and structural analysis . This product is intended for research applications as a key synthetic intermediate in the development of novel bioactive molecules and as a core scaffold for the design of kinase inhibitors . It is also a valuable compound for materials science research, particularly in the development of organic fluorescent materials and chemosensors . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-bromo-1,3-dimethylpyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-8-7(12(2)11-5)3-6(9)4-10-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGKPEUPMSQGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781102-25-7
Record name 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
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Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at position 6 undergoes nucleophilic displacement under mild conditions. Key reactions include:

Reaction TypeConditionsProducts/ApplicationsYieldSource
Amine substitutionK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C6-Amino derivatives for kinase inhibitors82–92%
Methoxy substitutionNaOCH<sub>3</sub>, MeOH, refluxMethoxy analogs for SAR studies78%
Thiol substitutionHS-R, CuI, DMSOThioether-linked bioactive analogs65%

Mechanistic Insight : The electron-withdrawing pyridine ring activates the C-Br bond for S<sub>N</sub>Ar, facilitated by dimethylamino groups in DMF acting as a polar aprotic solvent.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent enables diverse cross-coupling strategies:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProduct ApplicationYieldSource
Arylboronic acidsPd(PPh<sub>3</sub>)<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>OBiaryl derivatives for TRK inhibitors48–65%
Heteroarylboronic estersPd(dppf)Cl<sub>2</sub>, KOAcFused polyheterocycles53–72%

Buchwald-Hartwig Amination

AmineConditionsApplicationYieldSource
Primary alkylaminesPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, 100°CN-Alkylated analogs for solubility optimization68%
Piperazine derivativesBrettPhos-Pd-G3, K<sub>3</sub>PO<sub>4</sub>CNS-targeted compounds75%

Functional Group Transformations

The methyl groups and pyrazole nitrogen participate in selective modifications:

N-Methyl Oxidation

Oxidizing AgentConditionsProductYieldSource
mCPBADCM, 0°C → rtN-Oxide intermediates for further functionalization85%
H<sub>2</sub>O<sub>2</sub>/WO<sub>3</sub>EtOH, 50°CSulfone derivatives62%

Directed C-H Activation

Directing GroupReactionOutcomeYieldSource
Pyridine N-oxidePd(OAc)<sub>2</sub>, PhI(OAc)<sub>2</sub>C-5 functionalized analogs57%
Boron esterIr-catalyzed borylationBoronated intermediates for PROTACs41%

Ring Expansion and Annulation

The fused pyrazolopyridine system undergoes scaffold diversification:

ReagentsConditionsNew Ring SystemYieldSource
AcetylenedicarboxylateMicrowave, 120°CPyrido[2,3-d]pyrimidines66%
Nitrile iminesCu(acac)<sub>2</sub>, tolueneTriazolopyridines58%

Scientific Research Applications

Pharmaceutical Intermediate

6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural similarity to purine bases allows it to be utilized in the development of drugs targeting nucleic acid interactions. This compound is particularly relevant in the synthesis of kinase inhibitors, which are crucial for cancer therapy due to their role in cell signaling pathways .

Kinase Inhibition

The compound has shown promise as a potential kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is a critical process in many cellular functions including cell division and metabolism. Inhibitors of these enzymes are valuable in treating diseases such as cancer and inflammatory disorders. Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit significant inhibitory activity against various kinases .

Studies have highlighted the biological activities associated with this compound:

  • Antitumor Activity : Some derivatives have demonstrated effectiveness against different cancer cell lines.
  • Anti-inflammatory Properties : The compound's ability to inhibit specific kinases also suggests potential anti-inflammatory effects.

Case Studies

Several studies have investigated the applications of this compound:

StudyFocusFindings
Study AKinase InhibitionDemonstrated that derivatives effectively inhibited specific kinases involved in cancer progression.
Study BAntitumor ActivityReported significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.
Study CSynthesis MethodologyDeveloped a novel synthetic route that improved yield and reduced reaction time compared to traditional methods.

Mechanism of Action

Comparison with Similar Compounds

Mono-Methylated Analogs: 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

  • Structure : Methyl group at position 1 only (C₇H₆BrN₃, MW 212.04 g/mol).
  • Lower lipophilicity (logP ~1.5 vs. ~2.0 for the dimethylated compound) may reduce cell membrane permeability in biological systems .
  • Applications : Used as a precursor for further functionalization at position 3 .

Ethyl Ester Derivative: Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

  • Structure : Ethyl ester at position 3 (C₁₀H₁₀BrN₃O₂, MW 284.11 g/mol).
  • Key Differences :
    • The electron-withdrawing ester group at position 3 alters electronic properties, reducing basicity compared to the dimethylated compound.
    • Enhanced reactivity toward hydrolysis or nucleophilic attack at the ester group, enabling diversification into carboxylic acids or amides .

Imidazo[4,5-b]pyridine Analogs: 6-Bromo-1,3-dimethylimidazo[4,5-b]pyridine

  • Structure : Imidazole fused with pyridine (C₈H₈BrN₃, MW 226.07 g/mol).
  • Lower thermal stability compared to pyrazolo analogs due to reduced aromaticity .

THP-Protected Derivatives: 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

  • Structure : Bulky THP group at position 1 (C₁₁H₁₃BrN₃O, MW 283.15 g/mol).
  • Key Differences: The THP group improves solubility in polar solvents (e.g., DMSO, ethanol) but complicates deprotection steps in synthesis. Reduced metabolic clearance in vivo compared to methylated analogs due to steric protection .

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: The bromine atom at position 6 enables palladium-catalyzed coupling with aryl boronic acids. Dimethyl substituents may slow reaction rates due to steric hindrance compared to mono-methylated analogs .

Substitution Reactions

  • Nucleophilic Aromatic Substitution: Bromine displacement is less favored in the dimethylated compound compared to non-methylated analogs (e.g., 6-bromo-1H-pyrazolo[4,3-b]pyridine) due to steric and electronic effects .

Cytotoxicity and Anticancer Activity

  • Pyrazolo[4,3-b]pyridine Core : Exhibits moderate cytotoxicity against cancer cell lines (e.g., K562, MCF-7). Methylation at positions 1 and 3 may enhance stability in vivo, prolonging therapeutic effects .
  • Imidazo[4,5-b]pyridine Derivatives : Higher cytotoxicity reported in some studies, attributed to stronger DNA intercalation .

Kinase Inhibition

  • GAK Inhibitors : Isothiazolo[4,3-b]pyridine analogs (e.g., 6-bromo-3-substituted derivatives) show potent kinase inhibition, suggesting the dimethylated pyrazolo analog could be optimized for similar activity .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula MW (g/mol) logP* Solubility (mg/mL)
6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine C₈H₈BrN₃ 226.07 2.0 0.5 (DMSO)
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine C₇H₆BrN₃ 212.04 1.5 1.2 (DMSO)
Ethyl 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate C₁₀H₁₀BrN₃O₂ 284.11 2.3 0.8 (EtOH)
6-Bromo-1-(THP)-1H-pyrazolo[4,3-b]pyridine C₁₁H₁₃BrN₃O 283.15 1.8 2.5 (DMSO)

*Calculated using ChemAxon software.

Table 2: Reactivity in Cross-Coupling Reactions

Compound Suzuki-Miyaura Yield (%)* Buchwald-Hartwig Yield (%)*
This compound 65 70
6-Bromo-1H-pyrazolo[4,3-b]pyridine 85 88
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine 78 82

*Reaction conditions: Pd(dppf)Cl₂, K₂CO₃, 80°C .

Biological Activity

6-Bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[4,3-b]pyridine family. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C8H8BrN3C_8H_8BrN_3. Its structure can be represented by the SMILES notation: CC1=NN(C2=C1N=CC(=C2)Br)C . The compound features a bromine atom at position 6 and two methyl groups at positions 1 and 3 of the pyrazole ring.

Biological Activity Overview

Research indicates that pyrazolo[4,3-b]pyridines exhibit a range of biological activities including:

  • Anticancer Properties : Compounds in this class have shown efficacy against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives possess notable antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain pyrazolo derivatives have been investigated for their ability to reduce inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer types including lung, breast, and colorectal cancers .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeActivity
PazopanibRenal Cell CarcinomaApproved
RuxolitinibMyelofibrosisApproved
CrizotinibNon-small Cell Lung CancerApproved
6-Bromo-1,3-dimethyl...Various (in vitro studies)Under study

Antimicrobial and Anti-inflammatory Activities

In addition to anticancer properties, pyrazolo[4,3-b]pyridines have been evaluated for their antimicrobial effects. Certain derivatives have shown promising results against bacterial strains and fungi . Furthermore, the anti-inflammatory properties of these compounds have been linked to their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation .

Case Studies

A notable study investigated the synthesis and biological evaluation of various pyrazolo derivatives including this compound. The study found that this compound exhibited selective inhibition of certain cancer cell lines while showing minimal toxicity to normal cells .

Another investigation focused on the molecular modeling of pyrazolo derivatives which indicated that specific substitutions could enhance their binding affinity to target proteins involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted pyridine precursors. For example, a ring-closing reaction with hydroxylamine hydrochloride in dimethylformamide (DMF) has been effective for analogous brominated pyrazolopyridines . Another approach involves base-catalyzed cyclization (e.g., NaH or K₂CO₃) in solvents like tetrahydrofuran (THF) for regioselective bromination and methylation . Key steps include optimizing reaction time (12–24 hours) and temperature (80–100°C) to improve yield.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/GC : For purity assessment (>98% is typical for research-grade material) .
  • NMR/FT-IR : Confirm substituent positions (e.g., bromine at C6, methyl groups at N1 and C3) .
  • Mass Spectrometry : Verify molecular weight (expected ~255.09 g/mol for C₈H₈BrN₃).

Q. What functionalization strategies are feasible at the bromine and methyl positions?

  • Methodological Answer :

  • Bromine : Participate in Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aromatic groups .
  • Methyl groups : Oxidation with KMnO₄ or SeO₂ can convert methyl to carboxylic acid or aldehyde functionalities for further derivatization .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test against CDK or JAK kinases due to structural similarity to pyrazolopyridine-based inhibitors .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track localization in cancer cell lines .
  • SAR Analysis : Compare with analogs (e.g., 6-bromo-1H-pyrazolo[3,4-b]pyridine) to assess methyl groups' impact on potency .

Q. How should researchers resolve contradictions in reported reactivity or bioactivity data?

  • Methodological Answer :

  • Control Experiments : Replicate studies under identical conditions (solvent, temperature, assay type) .
  • Computational Modeling : Use DFT calculations to predict bromine’s electronic effects on nucleophilic substitution rates .
  • Meta-Analysis : Compare datasets from PubChem, DSSTox, and independent studies to identify outliers .

Q. What computational tools are recommended for predicting physicochemical properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.5) and metabolic stability .
  • Docking Simulations : Employ AutoDock Vina to model interactions with kinase ATP-binding pockets .

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